![molecular formula C24H19N5O2S B3725628 2-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725628.png)
2-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-({[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone is a synthetic compound belonging to the family of quinazolinones, which are known for their diverse biological activities. This specific compound, with a complex structure featuring triazole, phenyl, and quinazolinone moieties, is of interest due to its potential therapeutic applications and its use as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone typically involves multistep reactions. A common route starts with the formation of the quinazolinone core, which is then functionalized to introduce the triazole and phenyl groups. Key steps often involve nucleophilic substitution, cyclization, and thiolation reactions. Reaction conditions can include a variety of solvents, temperatures ranging from ambient to reflux, and catalysts such as acids or bases to facilitate each step.
Industrial Production Methods: For large-scale production, an optimized synthesis route is crucial. This may involve the use of continuous flow reactors to improve reaction efficiency and yield, and minimize side reactions. Industrial synthesis focuses on scalable and cost-effective methods, often employing robust catalysts and environmentally friendly solvents to adhere to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxides, which may impact its biological activity.
Reduction: Reduction reactions can modify functional groups, altering the compound's reactivity and solubility.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), acids like sulfuric acid, bases like potassium carbonate.
Major Products Formed: The reactions can yield various derivatives and intermediates, such as hydroxylated, alkylated, or acylated products, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
2-({[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone has found numerous applications in scientific research, particularly in:
Chemistry: Utilized as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in developing new materials with specific chemical properties.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in receptor studies.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its multifaceted structure allows interactions with various biological targets, making it a promising candidate for drug development.
Industry: Used in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-({[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone involves its interaction with biological targets at the molecular level. The compound can bind to specific enzymes or receptors, inhibiting or modifying their activity. This binding often involves hydrogen bonding, Van der Waals interactions, and hydrophobic effects. The quinazolinone and triazole moieties contribute to the compound's ability to penetrate cell membranes and interact with intracellular targets, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Quinazolinone derivatives with different substituents on the quinazolinone ring.
Triazole-containing compounds with varying phenyl group modifications.
Phenylthio compounds with different core structures.
This compound's uniqueness lies in its multi-functional structure, which enhances its versatility and potential in diverse applications, from chemical synthesis to therapeutic research.
Propiedades
IUPAC Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c30-23-19-13-7-8-14-20(19)25-21(26-23)16-32-24-28-27-22(15-31-18-11-5-2-6-12-18)29(24)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIQGFISWVBJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


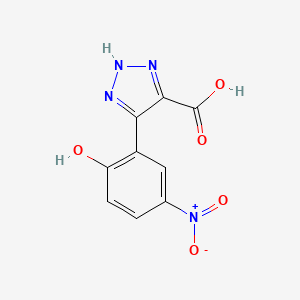
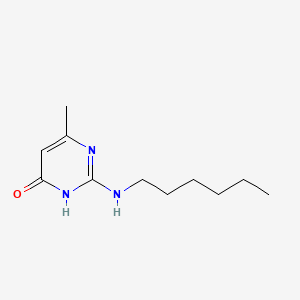
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3725572.png)
![2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3725576.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-N,N-dimethylacetamide](/img/structure/B3725579.png)

![4-[2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione](/img/structure/B3725589.png)
![ethyl 2-[3-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3725590.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
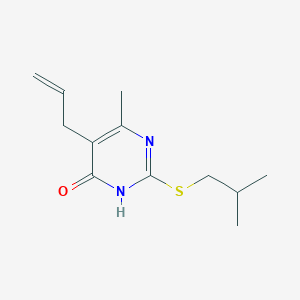

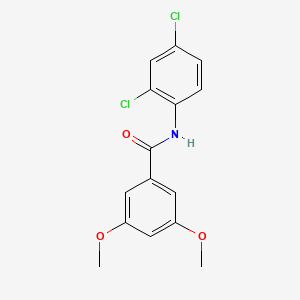
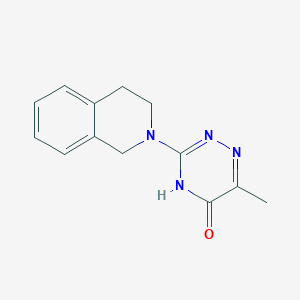
![5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3725636.png)
